molecular formula C15H12O5 B1197134 3-Carbethoxypyranocoumarin CAS No. 86116-44-1

3-Carbethoxypyranocoumarin

Cat. No.: B1197134
CAS No.: 86116-44-1
M. Wt: 272.25 g/mol
InChI Key: WZVSTMUMGHCHOV-UHFFFAOYSA-N
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Description

3-Carbethoxypyranocoumarin (CAS: 86116-44-1), also known as ethyl 2-oxo-2H-pyrano[3,2-c]chromene-3-carboxylate, is a pyranocoumarin derivative characterized by an ethyl ester group at the C3 position and a fused pyran ring system. It is structurally distinct from simpler coumarins due to its bicyclic framework, which enhances its photoreactivity and biological interactions .

Properties

CAS No.

86116-44-1

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

ethyl 2-oxo-8H-pyrano[3,2-g]chromene-3-carboxylate

InChI

InChI=1S/C15H12O5/c1-2-18-14(16)11-7-10-6-9-4-3-5-19-12(9)8-13(10)20-15(11)17/h3-4,6-8H,2,5H2,1H3

InChI Key

WZVSTMUMGHCHOV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=CC3=C(C=C2OC1=O)OCC=C3

Canonical SMILES

CCOC(=O)C1=CC2=CC3=C(C=C2OC1=O)OCC=C3

Other CAS No.

86116-44-1

Synonyms

3-carbethoxyhomopsoralen
3-carbethoxypyranocoumarin
3-CHPS

Origin of Product

United States

Comparison with Similar Compounds

Key Findings from Comparative Studies

Photobiological Efficiency: 3-Carbethoxypyranocoumarin (3-CHPs) induces mitochondrial "petite" mutations in yeast at lower doses than 8-MOP and 3-CPs, but its nuclear mutagenicity is weaker than 8-MOP . In human fibroblasts, 3-CHPs causes stronger DNA synthesis inhibition at low UV-A doses (365 nm) compared to 8-MOP, yet cells recover faster post-treatment, suggesting less persistent damage .

Mechanistic Differences: Monofunctional vs. Structural Impact on Activity: The pyran ring in 3-CHPs (vs. furan in 8-MOP) alters DNA binding geometry, influencing repair kinetics and biological outcomes .

Broader Context of Coumarin Derivatives

  • Antioxidant and Antimicrobial Coumarins: Long-chain 3-acyl-4-hydroxycoumarins exhibit antibacterial activity via membrane disruption, while benzopyrano-coumarin derivatives show antiviral properties .
  • Anticancer Agents : Coumarin-thiourea hybrids (e.g., from ) target carbonic anhydrases and induce apoptosis, contrasting with 3-CHPs' photobiological focus .
  • Synthetic Flexibility: Reactions like conjugate addition of organomagnesium compounds to 3-carbethoxycoumarin enable diverse functionalization, underscoring the scaffold’s versatility .

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